molecular formula C11H18O2 B12657551 3,3-Dimethylbicyclo(2.2.1)hept-2-yl acetate CAS No. 94134-25-5

3,3-Dimethylbicyclo(2.2.1)hept-2-yl acetate

Cat. No.: B12657551
CAS No.: 94134-25-5
M. Wt: 182.26 g/mol
InChI Key: AIFCYJPQMNVEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylbicyclo(2.2.1)hept-2-yl acetate is an organic compound with a unique bicyclic structure. It is known for its distinctive chemical properties and is used in various scientific and industrial applications. The compound’s structure consists of a bicycloheptane ring system with two methyl groups and an acetate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylbicyclo(2.2.1)hept-2-yl acetate typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-yl alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylbicyclo(2.2.1)hept-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethylbicyclo(2.2.1)hept-2-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethylbicyclo(2.2.1)hept-2-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can participate in various biochemical processes. The bicyclic structure may also interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethylbicyclo(2.2.1)hept-2-yl acetate
  • Bicyclo(3.1.1)heptane-2-methanol, 6,6-dimethyl-, acetate
  • Ethanol, 2-(3,3-dimethylbicyclo(2.2.1)hept-2-ylidene)-

Uniqueness

3,3-Dimethylbicyclo(2.2.1)hept-2-yl acetate is unique due to its specific bicyclic structure and the presence of two methyl groups, which confer distinct chemical properties. Its reactivity and applications in various fields make it a valuable compound for research and industrial use.

Properties

CAS No.

94134-25-5

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl) acetate

InChI

InChI=1S/C11H18O2/c1-7(12)13-10-8-4-5-9(6-8)11(10,2)3/h8-10H,4-6H2,1-3H3

InChI Key

AIFCYJPQMNVEEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2CCC(C2)C1(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.